molecular formula C11H9FO2 B8803228 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-one CAS No. 56397-39-8

1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-one

Cat. No. B8803228
M. Wt: 192.19 g/mol
InChI Key: SWAJQEULEJDZFP-UHFFFAOYSA-N
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Patent
US04450115

Procedure details

In this Reference Example, 38.4 g of 5-fluoro-3-methyl-2-acetylbenzo [b] furan is dissolved in 200 ml of acetic acid and 32.0 g of bromine is addeddropwise thereto at room temperature. The mixture solution is then stirred for 30 minutes at room temperature, whereby the color of bromine disappears and crystals are deposited from the solution. Then, the solution is filtered to obtain 38.0 g of 5-fluoro-3-methyl-2-(α-bromoacetyl) benzo [b] furan as crystals. (Yield: 70%). Melting point of the desired compound recrystallized from ethanol is 120°-123° C.
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]([C:10](=[O:12])[CH3:11])=[C:8]([CH3:9])[C:4]=2[CH:3]=1.[Br:15]Br>C(O)(=O)C>[F:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]([C:10](=[O:12])[CH2:11][Br:15])=[C:8]([CH3:9])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
38.4 g
Type
reactant
Smiles
FC1=CC2=C(OC(=C2C)C(C)=O)C=C1
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture solution is then stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
Then, the solution is filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC2=C(OC(=C2C)C(CBr)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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